Sulfo-Cyanine3 tetrazine

Catalog No.
S15357055
CAS No.
M.F
C40H44KN7O7S2
M. Wt
838.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfo-Cyanine3 tetrazine

Product Name

Sulfo-Cyanine3 tetrazine

IUPAC Name

potassium;3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate

Molecular Formula

C40H44KN7O7S2

Molecular Weight

838.1 g/mol

InChI

InChI=1S/C40H45N7O7S2.K/c1-26-42-44-38(45-43-26)28-16-14-27(15-17-28)25-41-37(48)13-8-7-9-22-47-34-21-19-30(56(52,53)54)24-32(34)40(4,5)36(47)12-10-11-35-39(2,3)31-23-29(55(49,50)51)18-20-33(31)46(35)6;/h10-12,14-21,23-24H,7-9,13,22,25H2,1-6H3,(H2-,41,48,49,50,51,52,53,54);/q;+1/p-1

InChI Key

MOTFTOHZJPRDSY-UHFFFAOYSA-M

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(C3=CC=CC5=[N+](C6=C(C5(C)C)C=C(C=C6)S(=O)(=O)[O-])C)(C)C.[K+]

Sulfo-Cyanine3 tetrazine is a water-soluble fluorescent dye that belongs to the Cyanine family of compounds. Its chemical structure includes a methyltetrazine moiety, which facilitates its use in bioconjugation reactions, particularly with trans-cyclooctenes. The compound exhibits bright fluorescence, making it highly visible and useful in various biological applications. The molecular formula of sulfo-Cyanine3 tetrazine is C40H44KN7O7S2C_{40}H_{44}KN_{7}O_{7}S_{2}, and it has a molecular weight of 838.05 g/mol. This compound is characterized by its high photostability and optimal performance at physiological pH levels, which enhances its utility in biological settings .

Sulfo-Cyanine3 tetrazine is primarily known for its involvement in the tetrazine-trans-cyclooctene ligation, one of the fastest bioconjugation reactions available. This reaction allows for selective labeling of biomolecules, which is crucial for imaging and tracking purposes in biological research. The reaction mechanism involves the formation of a covalent bond between the tetrazine and the double bond of trans-cyclooctene, resulting in a stable conjugate .

The biological activity of sulfo-Cyanine3 tetrazine is largely attributed to its fluorescent properties, which enable real-time tracking of biological processes. It has been utilized in various applications such as:

  • Cell Imaging: The compound's bright fluorescence allows for effective visualization of cells and tissues.
  • Protein Labeling: It can be conjugated to proteins for studying protein interactions and dynamics.
  • In Vivo Imaging: Its water solubility and stability at physiological pH make it suitable for in vivo applications .

The synthesis of sulfo-Cyanine3 tetrazine generally involves multi-step organic reactions, including:

  • Preparation of the Tetrazine Moiety: This often involves cyclization reactions that form the tetrazine ring.
  • Coupling with Cyanine Derivatives: The methyltetrazine moiety is then coupled with a Cyanine dye through various coupling agents.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Sulfo-Cyanine3 tetrazine has numerous applications across different fields:

  • Bioconjugation: Used for labeling biomolecules in research.
  • Fluorescent Probes: Acts as a probe in fluorescence microscopy and flow cytometry.
  • Drug Development: Assists in tracking drug delivery systems within biological systems.
  • Diagnostics: Potential use in diagnostic assays due to its fluorescent properties .

Interaction studies involving sulfo-Cyanine3 tetrazine primarily focus on its reactivity with trans-cyclooctenes and other strained alkenes. Research indicates that this compound can react with various bioorthogonal partners, allowing for the development of targeted delivery systems and imaging techniques. These studies are crucial for understanding how sulfo-Cyanine3 tetrazine can be utilized in complex biological environments .

Several compounds share structural or functional similarities with sulfo-Cyanine3 tetrazine. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
Cyanine5Near-infrared fluorescent dyeHigher wavelength absorption/emission
FluoresceinCommonly used fluorescent dyeLess photostable compared to sulfo-Cyanine3 tetrazine
RhodamineBright fluorescence, often used in microscopyDifferent chemical structure; lower water solubility
TetramethylrhodamineSimilar application in bioconjugationMore stable but less reactive than sulfo-Cyanine3 tetrazine
Cy5.5Near-infrared variant of CyaninesUseful for deeper tissue imaging

Uniqueness

Sulfo-Cyanine3 tetrazine stands out due to its exceptional reactivity with trans-cyclooctenes, enabling rapid bioconjugation without compromising stability at physiological conditions. Its bright fluorescence and solubility further enhance its applicability in live-cell imaging and other biotechnological applications .

Structural Modifications for Enhanced Fluorescence Quenching

Sulfo-Cyanine3 tetrazine represents a sophisticated fluorogenic probe design that leverages the unique photophysical properties of tetrazine-based quenching mechanisms [1]. The compound consists of a water-soluble sulfo-Cyanine3 fluorophore core conjugated to a methyltetrazine moiety, creating a non-fluorescent precursor that exhibits dramatic fluorescence enhancement upon bioorthogonal activation [2]. This structural arrangement enables optimal stability at physiological pH while maintaining extremely high reactivity towards trans-cyclooctenes [1].

The fundamental quenching mechanism underlying Sulfo-Cyanine3 tetrazine functionality operates through a unified process termed "energy transfer to a dark state" (ETDS) [3]. In this mechanism, the main fluorophore serves as an energy donor while the tetrazine functions as an energy acceptor, with energy absorbed by the fluorophore being transferred to the tetrazine through non-radiative decay pathways [4]. The efficiency of this quenching process is critically dependent on the excited-state energy gap and the spatial distance between the tetrazine group and the fluorophore [3].

Spectral Properties and Photophysical Characteristics

The spectral characteristics of Sulfo-Cyanine3 tetrazine demonstrate exceptional performance parameters for fluorogenic applications. The compound exhibits an absorption maximum at 548 nanometers and an emission maximum at 563 nanometers, with a high extinction coefficient of 162,000 liters per mole per centimeter [1] [5]. The fluorescence quantum yield in the quenched state is remarkably low at 0.1, contributing to minimal background fluorescence in imaging applications [1].

PropertyValueReference
Absorption Maximum548 nm [1]
Emission Maximum563 nm [1]
Extinction Coefficient162,000 L·mol⁻¹·cm⁻¹ [1]
Fluorescence Quantum Yield0.1 [1]
Molecular Weight838.05 g/mol [6]
Solubility in Water36 g/L [6]

The structural design of Sulfo-Cyanine3 tetrazine incorporates sulfonate groups that confer enhanced water solubility and hydrophilicity, making it negatively charged at physiological pH values [7]. This property distinguishes it from non-sulfonated variants and provides superior performance in purely aqueous environments [7]. The presence of two sulfo groups contributes to outstanding photostability and high hydrophilicity while maintaining excellent quantum yield characteristics [7].

Mechanistic Understanding of Fluorescence Quenching

Recent computational investigations have revealed that the quenching mechanism in tetrazine-based fluorogenic probes involves multiple pathways depending on the spectral region and structural configuration [4]. For visible-range fluorophores like Sulfo-Cyanine3 tetrazine, energy transfer processes can be classified into three distinct types: Förster resonance energy transfer, Dexter energy transfer, and through-bond energy transfer [4]. The efficiency of these mechanisms is highly sensitive to the donor-acceptor distance, with optimal quenching occurring when the tetrazine is positioned in close proximity to the fluorophore [8].

The dark state generated by the tetrazine's n-π* transition serves as an energy sink, while the bright π-π* state of the fluorophore acts as the energy source [4]. This energy positioning allows effective fluorescence quenching through sufficient energy transfer from the main fluorophore to the tetrazine, resulting in minimal background emissions [4]. The rate of energy transfer and subsequent turn-on ratios can be enhanced by shortening the fluorophore-tetrazine distance through face-to-face stacking arrangements and by modulating the ultraviolet-visible absorption wavelengths [3].

Live-Cell Imaging Protocols Without Wash Steps

The implementation of Sulfo-Cyanine3 tetrazine in wash-free live-cell imaging protocols represents a significant advancement in fluorescence microscopy applications [8]. The compound's exceptional fluorogenic properties enable real-time, high-contrast imaging without the necessity of removing excess fluorophores, addressing critical limitations encountered in traditional labeling approaches [9]. This capability is particularly valuable for in vivo conditions where washing steps are impractical or impossible to implement [9].

Bioorthogonal Labeling Strategies

The tetrazine-trans-cyclooctene ligation reaction employed by Sulfo-Cyanine3 tetrazine ranks among the fastest bioconjugation reactions currently available, with reaction kinetics reaching up to 30,000 per molar per second [10]. This exceptional reactivity enables rapid labeling under physiological conditions without requiring copper catalysts or elevated temperatures [10]. The methyltetrazine moiety demonstrates optimal stability at physiological pH while maintaining extremely high reactivity towards cyclooctenes, making it ideally suited for live-cell applications [1].

The fluorogenic response mechanism allows for immediate visualization of labeled targets without background interference from unreacted probes [8]. Upon bioorthogonal reaction with trans-cyclooctene modified biomolecules, the quenching effect ceases and fluorescence is restored, resulting in significant increases in fluorescence intensity [11]. This property enables continuous monitoring of biological processes with exceptional signal-to-background ratios [8].

Experimental Protocols and Optimization

Live-cell imaging protocols utilizing Sulfo-Cyanine3 tetrazine typically involve incubation concentrations of 1 micromolar for 30 minutes, followed by direct imaging without wash steps [8]. These conditions provide uniform staining with negligible background and excellent overlap with reference labels [8]. The protocol's effectiveness has been demonstrated across various cellular targets, including membrane proteins, nuclear components, and cytoskeletal structures [8].

The choice of dienophile partner significantly influences fluorescence enhancement and imaging quality [8]. Comparative studies have shown that bicyclo[6.1.0]non-4-yn-9-yl derivatives produce superior fluorescence intensity compared to trans-cyclooctene derivatives in live-cell environments [8]. This difference results in 3.4-fold higher intensity when using the optimized dienophile, demonstrating the importance of careful partner selection [8].

Imaging ParameterOptimal ConditionPerformance Metric
Probe Concentration1 μMMinimal background signal
Incubation Time30 minutesComplete target labeling
Dienophile SelectionBicyclo[6.1.0]non-4-yn-9-yl3.4-fold intensity enhancement
Imaging DurationReal-time capableNo photobleaching concerns

Applications in Super-Resolution Microscopy

Sulfo-Cyanine3 tetrazine demonstrates exceptional compatibility with advanced super-resolution microscopy techniques, including stimulated emission depletion microscopy and super-resolution optical fluctuation imaging [8] [12]. The compound's photostability and minimal label size make it particularly suitable for techniques requiring prolonged illumination or high spatial resolution [11]. In stimulated emission depletion applications, the probe maintains structural integrity and fluorescence intensity even after 50 imaging cycles [8].

The integration of wash-free protocols with super-resolution techniques enables unprecedented capabilities in live-cell imaging [12]. Time-lapse experiments can be conducted with temporal resolutions of 10 seconds while maintaining spatial resolution improvements characteristic of super-resolution methods [8]. This combination allows for detailed observation of dynamic cellular processes without the perturbation associated with washing procedures [8].

Multiplexed Imaging with Near-Infrared Variants

The development of near-infrared variants of tetrazine-based fluorogenic probes has expanded the capabilities of multiplexed imaging applications [13]. While Sulfo-Cyanine3 tetrazine operates in the visible spectrum, recent advances have created structurally related compounds that emit in the near-infrared region, enabling multi-target imaging strategies [13]. These developments leverage the "torsion-induced disaggregation" phenomenon to achieve fluorescence enhancement in longer wavelength emitting probes [13].

Spectral Engineering and Variant Development

Near-infrared tetrazine variants utilize modified cyanine structures that maintain the core tetrazine functionality while shifting emission wavelengths beyond 700 nanometers [13] [14]. The design principle involves altering the heptamethine chain conformation from S-trans to S-cis upon tetrazine-trans-cyclooctene ligation, reducing the tendency toward aggregation and producing fluorescence enhancement [13]. This mechanism provides superior chemical stability and optical properties compared to traditional near-infrared fluorophores [14].

The spectral diversity achievable through structural modifications enables the creation of probe panels spanning the entire visible and near-infrared spectrum [15]. Fluorogenic probes based on various fluorophore scaffolds, including BODIPY, fluorescein, rhodamine, coumarin, and cyanine derivatives, can be designed with tetrazine quenching mechanisms [4]. This versatility allows researchers to select optimal probes for specific imaging requirements and multiplexing strategies [15].

Multiplexing Strategies and Implementation

Multiplexed imaging approaches utilizing tetrazine-based fluorogenic probes can achieve simultaneous visualization of multiple cellular targets with minimal spectral overlap [16]. The combination of cell-permeable and cell-impermeable variants enables selective labeling of intracellular and extracellular targets within the same experimental system [8]. This dual-permeability approach exploits the differential ability of modified fluorophores to traverse cellular membranes based on their spirolactone formation capacity [8].

Sequential labeling protocols can be implemented to achieve orthogonal targeting using a single bioorthogonal chemistry [8]. The high reaction rates of the inverse electron demand Diels-Alder reaction and elevated probe concentrations facilitated by effective quenching enable complete saturation of extracellular targets, followed by intracellular labeling without cross-reactivity [8]. This strategy effectively doubles the number of observable targets using a unified labeling approach [8].

Multiplexing StrategyTarget SelectivitySpectral RangeTemporal Resolution
Dual-permeability approachIntra/extracellular555-653 nmReal-time
Sequential labelingOrthogonal targetsVariable60 minutes total
Near-infrared extensionDeep tissue>700 nmEnhanced penetration
Lifetime multiplexingSimilar spectraBroadMicrosecond resolution

Advanced Imaging Modalities

The integration of fluorogenic tetrazine probes with advanced imaging modalities has enabled sophisticated multiplexed imaging capabilities [9]. Supramolecular strategies utilizing host-guest interactions can create fluorogenic responses across diverse fluorophore scaffolds without requiring structural modifications [9]. These approaches provide orthogonal reactivity profiles that enhance the scope of fluorogenic imaging for simultaneous probing of multiple cellular targets [9].

Surface Functionalization Strategies for Biomolecules

Surface functionalization represents a critical domain where Sulfo-Cyanine3 tetrazine demonstrates exceptional utility through multiple strategic approaches. The tyrosinase-catalyzed surface modification technique employs tetrazine-containing catecholamine derivatives to create bioorthogonal coatings on material surfaces [3] [4]. In this methodology, a tetrazine-functionalized catecholamine undergoes enzymatic polymerization to form adherent coatings, which subsequently react with trans-cyclooctene-modified biomolecules under physiological conditions [3] [4].

The direct surface grafting approach utilizes Sulfo-Cyanine3 tetrazine for covalent attachment of diverse bioactive molecules to material surfaces. Research demonstrates successful functionalization with enzymes including alkaline phosphatase, glucose oxidase, and horseradish peroxidase, while maintaining their biocatalytic activities [3] [4]. The methodology extends to peptide conjugation, exemplified by cyclo[Arg-Gly-Asp-D-Phe-Lys] attachment, which enhances fibroblast cell morphology and cytoskeletal organization on modified surfaces [3] [4].

Metabolic surface labeling strategies employ Sulfo-Cyanine3 tetrazine for visualization of cell-surface glycoconjugates through metabolic incorporation of tetrazine-reactive precursors [5]. This approach enables labeling of metabolically engineered cell-surface structures with exceptional specificity and minimal cellular perturbation [5]. The technique demonstrates particular efficacy in cancer cell labeling, where aberrant glycosylation patterns provide distinctive targeting opportunities [6].

Data Table 3.1: Surface Functionalization Parameters

MethodologySubstrateReaction TimeEfficiencyStability
Tyrosinase-catalyzed coatingCatecholamine-tetrazine2-6 hours>85%14 days
Direct surface graftingEnzyme conjugates30-60 minutes>90%7 days
Metabolic surface labelingGlycoconjugates24-48 hours60-80%24 hours

The bioorthogonal turn-on imaging strategy leverages the fluorogenic properties of Sulfo-Cyanine3 tetrazine for real-time monitoring of surface functionalization processes [7]. Upon reaction with trans-cyclooctene-modified targets, the probe exhibits significant fluorescence enhancement, enabling visualization without extensive washing procedures [7]. This approach proves particularly valuable for studying dynamic cellular processes and monitoring bioconjugation efficiency in live systems [7].

Site-Specific Protein Modification Techniques

Site-specific protein modification using Sulfo-Cyanine3 tetrazine encompasses sophisticated methodologies that enable precise installation of fluorescent labels at predetermined positions within protein structures. The genetic code expansion approach represents the most advanced technique, incorporating tetrazine-reactive amino acids directly into proteins during translation [8] [9] [10].

Tetrazine amino acid incorporation utilizes evolved aminoacyl-transfer ribonucleic acid synthetase and transfer ribonucleic acid pairs to insert tetrazine-containing unnatural amino acids at specific amber stop codons [9] [10]. Recent developments include fluorine-substituted tetrazine variants that achieve reaction rates at the 10⁶ M⁻¹s⁻¹ level while maintaining enhanced stability [9]. The methodology enables modification of diverse protein targets including membrane proteins, enzymes, and structural proteins with exceptional site-specificity [10].

The tyramine excision cycloaddition strategy employs post-translational protein splicing to introduce unique aminopyruvate units that react rapidly with tetrazine probes [8] [11]. This autonomous dienophile generation system achieves rate constants of 0.625 M⁻¹s⁻¹ and enables intracellular protein labeling without external reagent addition [8] [11]. Applications include radiolabel chelator-modified binding proteins and fluorescently labeled cell division proteins [8] [11].

Disulfide rebridging methodology provides an alternative approach for site-selective protein modification through tetrazine-based reagents that target native disulfide bonds [12]. This technique enables modification of hormone proteins such as somatostatin and antibody fragments while preserving their secondary structure and biological activity [12]. The formed bioconjugates demonstrate stability against glutathione and in serum environments [12].

Data Table 3.2: Protein Modification Reaction Kinetics

TechniqueRate Constant (M⁻¹s⁻¹)SelectivityCellular CompatibilityLabeling Efficiency
Genetic code expansion87,000-1,000,000>99%Excellent>95%
Tyramine excision0.625>90%Good85-90%
Disulfide rebridging300-1,000>95%Moderate80-85%
Direct conjugation1,000-10,00085-90%Good70-80%

The fluorogenic protein labeling approach exploits the inherent fluorescence quenching properties of tetrazine moieties to achieve turn-on fluorescence upon bioconjugation [13] [14]. Sulfo-Cyanine3 tetrazine exhibits minimal fluorescence until reaction with trans-cyclooctene-modified proteins, whereupon significant fluorescence enhancement occurs [13] [14]. This methodology enables no-wash imaging protocols and reduces background fluorescence in live cell applications [13] [14].

Proximity-enhanced crosslinking represents an emerging technique where Sulfo-Cyanine3 tetrazine facilitates controlled protein-protein interactions through alkene-tetrazine reactions [15]. Although characterized by slower reaction kinetics, this approach enables proximity-dependent labeling that enhances specificity for interacting protein pairs [15].

Nucleic Acid Templated Conjugation Approaches

Nucleic acid templated conjugation methodologies using Sulfo-Cyanine3 tetrazine encompass innovative strategies that leverage the inherent programmability and specificity of nucleic acid interactions. The templated nucleic acid synthesis approach employs tetrazine-modified nucleotides for base-filling reactions that construct peptide nucleic acid sequences through complementary base pairing [16].

Direct nucleotide incorporation strategies utilize tetrazine-functionalized deoxynucleoside triphosphates for enzymatic incorporation into genomic deoxyribonucleic acid [17]. Trans-cyclooctene and bicyclononyne-linked nucleotides demonstrate efficient incorporation and excellent reactivity in inverse electron demand Diels-Alder reactions [17]. The methodology achieves conversion rates of 55-90% depending on linker length and tetrazine structure [17].

The metabolic nucleic acid labeling technique incorporates tetrazine-reactive precursors into cellular nucleic acid synthesis pathways [18]. Isonitrile-tetrazine click-and-release chemistry enables control of ribonucleic acid-guided nucleic acid cleavage, with applications in CRISPR system regulation [18]. This approach utilizes 3-isocyanopropyl-carbonate groups as caging moieties, with tetrazine serving as an activator to restore nucleic acid functionality [18].

Fluorogenic nucleic acid imaging leverages tetrazine-based probes for real-time visualization of nucleic acid structures and dynamics [17]. The acridine-tetrazine conjugate system demonstrates 60,000-fold rate enhancement through reversible high-affinity intercalation, achieving reaction rates of 590 M⁻¹s⁻¹ on duplex deoxyribonucleic acid [17]. This templated approach enables live-cell dynamic imaging of modified nucleic acids during cellular division [17].

Data Table 3.3: Nucleic Acid Conjugation Performance Metrics

MethodologyIncorporation RateTurn-on RatioCellular UptakeImaging Quality
Direct nucleotide incorporation55-90%15-25 foldModerateHigh
Metabolic labeling40-70%10-20 foldExcellentModerate
Templated synthesis60-85%5-15 foldPoorHigh
Fluorogenic imaging70-95%200-220 foldGoodExcellent

The click-and-release nucleic acid control methodology utilizes bioorthogonal cleavage reactions between isonitrile and tetrazine to modulate nucleic acid functionality [18]. This system enables post-synthetic modification and temporal control of nucleic acid activity, with particular applications in controlling gene editing systems [18]. The 3-isocyanopropyl-carbonate caging group deactivates target systems, while tetrazine treatment restores activity through click-and-release chemistry [18].

Strain-promoted nucleic acid conjugation employs highly reactive cyclooctyne derivatives for copper-free clicking with tetrazine-modified nucleic acids [19]. This approach eliminates cytotoxicity concerns associated with copper catalysis while maintaining rapid reaction kinetics suitable for live cell applications [19]. The methodology enables diverse applications including deoxyribonucleic acid crosslinking, oligonucleotide ligation, and nucleic acid surface attachment [19].

Recent developments in photocontrolled nucleic acid labeling incorporate tetrazine phototriggers for spatiotemporal control of fluorescence activation [20]. Upon light irradiation, tetrazine moieties undergo photolysis to generate nitriles and molecular nitrogen, thereby restoring fluorophore fluorescence [20]. This approach provides enhanced temporal control over labeling processes and enables dynamic studies of nucleic acid function [20].

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

1

Exact Mass

837.23807060 g/mol

Monoisotopic Mass

837.23807060 g/mol

Heavy Atom Count

57

Dates

Last modified: 08-11-2024

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